6-Hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one
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Overview
Description
6-Hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one is a heterocyclic compound with a pyrimidine core. This compound is characterized by the presence of a hydroxyl group at the 6th position, a methyl group at the 1st position, and a sulfanyliden group at the 2nd position. Pyrimidine derivatives are known for their diverse biological activities and are integral components of many pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiouracil with methyl iodide in the presence of a base, followed by oxidation to introduce the hydroxyl group at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyliden group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfanyliden group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-Hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism.
Comparison with Similar Compounds
2-Thiouracil: A precursor in the synthesis of 6-Hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one.
6-Hydroxy-2-thiouracil: Similar structure but lacks the methyl group at the 1st position.
1-Methyl-2-thiouracil: Similar structure but lacks the hydroxyl group at the 6th position.
Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-7-4(9)2-3(8)6-5(7)10/h2,9H,1H3,(H,6,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRRBKCJIQYERJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)NC1=S)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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